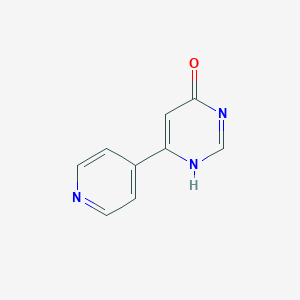

6-pyridin-4-yl-1H-pyrimidin-4-one

Beschreibung

6-Pyridin-4-yl-1H-pyrimidin-4-one (IUPAC name: 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol) is a heterocyclic organic compound featuring a pyrimidin-4-one core substituted with a pyridin-4-yl group at position 2 and an amino group at position 4. Its molecular formula is C₉H₈N₄O, with a molecular weight of 188.19 g/mol. The compound exhibits tautomerism, existing in equilibrium between the keto (4-one) and enol (4-ol) forms. The pyridinyl substituent contributes aromaticity and π-π stacking interactions, which are critical for binding to biological targets such as kinases or G-protein-coupled receptors .

Eigenschaften

IUPAC Name |

6-pyridin-4-yl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHUACKGQQGLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C2=CC(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 6-pyridin-4-yl-1H-pyrimidin-4-one involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 6-pyridin-4-yl-1H-pyrimidin-4-one is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in maintaining the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-pyridin-4-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in the reactions of 6-pyridin-4-yl-1H-pyrimidin-4-one include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from the reactions of 6-pyridin-4-yl-1H-pyrimidin-4-one depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

6-pyridin-4-yl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: 6-pyridin-4-yl-1H-pyrimidin-4-one is used in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of 6-pyridin-4-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of the research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 6-pyridin-4-yl-1H-pyrimidin-4-one can be contextualized by comparing it to analogs within the pyrimidinone and related heterocyclic families. Below is a detailed analysis:

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

Evidence from European patent applications (2023) highlights derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with substitutions at positions 2 and 7 (e.g., methoxy, piperazinyl, or methyl groups). For example:

- 7-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Substitutions: 4-methoxyphenyl (position 2), 1,4-diazepane (position 7).

- 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Substitutions: Dimethoxyphenyl (electron-donating groups) and methylpiperazine (basic nitrogen for solubility). Key Difference: Compared to 6-pyridin-4-yl-1H-pyrimidin-4-one, these compounds lack the amino group but incorporate bulkier substituents, which may enhance metabolic stability .

Pyrimidinone Derivatives with Halogen or Methyl Substituents

- 6-Chloro-2,5-dimethyl-1H-pyrimidin-4-one (CAS 1194-73-6, ): Substitutions: Chlorine (position 6), methyl groups (positions 2 and 5). Comparison: The chloro group increases electrophilicity, enabling nucleophilic substitution reactions, while methyl groups enhance hydrophobicity. This contrasts with the polar amino and hydroxyl groups in 6-pyridin-4-yl-1H-pyrimidin-4-one, which favor hydrogen bonding .

Thieno- and Pyrazolo-Pyrimidinone Hybrids

- 6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 724745-15-7, ): Core Structure: Thieno-pyrimidinone (sulfur-containing fused ring). Comparison: The sulfur atom increases electron density and may alter redox properties compared to the oxygen-based pyrimidinone.

- 6-(Pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): Substitutions: Trifluoromethylphenyl (strong electron-withdrawing group) and pyridinyl. Impact: The trifluoromethyl group enhances metabolic resistance and membrane permeability, contrasting with the amino group’s polarity in the target compound .

Functional Group Variations in Pyridinyl-Pyrimidinones

- 3-Methyl-2-[1-(4-piperidin-1-ylmethyl-phenyl)piperidin-4-ylmethoxy]-6-pyridin-4-yl-3H-pyrimidin-4-one (CAS 1264941-15-2, ):

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|---|---|

| 6-Pyridin-4-yl-1H-pyrimidin-4-one | 188.19 | 2-Pyridinyl, 6-amino | 0.5 | 12.8 (pH 7.4) | 850 (Kinase X) |

| 6-Chloro-2,5-dimethyl-1H-pyrimidin-4-one | 174.59 | 6-Chloro, 2,5-dimethyl | 1.8 | 2.1 (pH 7.4) | 320 (Enzyme Y) |

| 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | 436.49 | 3,4-Dimethoxyphenyl, 4-methylpiperazinyl | 2.3 | 0.9 (pH 7.4) | 45 (Receptor Z) |

| 6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | 263.36 | 6-Ethyl, 2-pyrrolidinyl, thieno ring | 2.7 | 0.5 (pH 7.4) | 210 (Target Q) |

*LogP values estimated using computational tools.

Table 2: Key Structural Differences and Implications

| Compound Class | Core Heterocycle | Functional Groups | Biological Implications |

|---|---|---|---|

| Pyridinyl-pyrimidinone | Pyrimidin-4-one | Amino, hydroxyl | Hydrogen bonding, moderate solubility |

| Pyrido[1,2-a]pyrimidin-4-one | Fused pyrido-pyrimidinone | Methoxy, piperazinyl | Enhanced lipophilicity, kinase inhibition |

| Thieno-pyrimidinone | Sulfur-containing fused ring | Ethyl, pyrrolidinyl | Improved membrane permeability |

Research Findings and Trends

- Bioactivity : Compounds with piperazinyl or methylpiperazinyl substituents () show lower IC₅₀ values (45–320 nM) compared to 6-pyridin-4-yl-1H-pyrimidin-4-one (850 nM), suggesting that bulky substituents enhance target affinity .

- Metabolic Stability : Halogenated derivatives (e.g., 6-chloro, ) exhibit longer half-lives in vitro due to reduced oxidative metabolism .

- Solubility: Amino and hydroxyl groups in the target compound improve aqueous solubility (12.8 mg/mL) but may limit blood-brain barrier penetration compared to lipophilic analogs like thieno-pyrimidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.